Beta-acetyldigoxin is a derivative of digoxin, a cardiac glycoside originally extracted from the Digitalis lanata plant. [] Cardiac glycosides are a class of organic compounds known for their strong effects on heart muscle contraction. [] While initially recognized for their therapeutic potential, cardiac glycosides, including beta-acetyldigoxin, have become valuable tools in scientific research, particularly in studying heart function and the contractile protein system of the myocardium.
Beta-Acetyldigoxin is synthesized from digoxin through an acetylation reaction with acetic acid. Digoxin itself is obtained from the leaves of Digitalis lanata and Digitalis purpurea, both of which belong to the Scrophulariaceae family. These plants are cultivated for their medicinal properties, particularly their ability to influence heart muscle contraction.
Beta-Acetyldigoxin is classified as a cardiac glycoside, a group of compounds known for their ability to increase the force of heart contractions and regulate heart rhythm. It falls within the broader category of cardenolides, which are characterized by a steroid structure with sugar moieties.
The synthesis of beta-acetyldigoxin involves the acetylation of digoxin using acetic acid. This reaction typically requires specific conditions to ensure complete conversion and may involve the use of catalysts to enhance the reaction rate.
The acetylation process can be monitored using high-performance liquid chromatography (HPLC) to confirm the presence and purity of beta-acetyldigoxin. A typical HPLC setup for analyzing this compound includes a C18 column and a mobile phase consisting of water and acetonitrile.
Beta-Acetyldigoxin retains the core steroid structure found in digoxin but features an acetyl group that modifies its chemical properties. The molecular formula for beta-acetyldigoxin is with a relative molecular mass of approximately 764.94 g/mol.
The structural characteristics can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms and functional groups within the molecule.
Beta-Acetyldigoxin can undergo various chemical reactions typical of cardiac glycosides, including hydrolysis and degradation under acidic or basic conditions. The stability of beta-acetyldigoxin can be assessed through forced degradation studies, which reveal its behavior under different environmental stresses.
Analytical methods such as HPLC coupled with mass spectrometry are employed to identify degradation products and assess the stability profile of beta-acetyldigoxin in pharmaceutical formulations.
Beta-Acetyldigoxin exerts its therapeutic effects primarily by inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to increased intracellular sodium levels, which subsequently causes an increase in intracellular calcium through sodium-calcium exchange mechanisms. The enhanced calcium availability improves cardiac contractility.
Studies have shown that beta-acetyldigoxin has a similar mechanism to digoxin but may exhibit variations in potency due to its structural modifications. The pharmacokinetics and dynamics can be evaluated through clinical trials that compare its effects against standard treatments.
Beta-Acetyldigoxin is primarily used in pharmacological research to study its effects on cardiac function. It serves as a reference compound in analytical chemistry for developing methods to quantify cardiac glycosides in biological samples. Additionally, it may have applications in exploring genetic engineering approaches to enhance cardiac glycoside production in plants.
Beta-acetyldigoxin (CAS 5355-48-6) possesses an exceptionally complex stereochemical architecture characterized by 21 defined stereocenters out of 21 possible chiral centers, confirming its absolute stereochemical configuration. The molecule has the systematic name (3β,5β,12β)-3-{[4-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide [4] [9]. This configuration is crucial for its biological activity and physicochemical behavior. The cardenolide skeleton features a characteristic cis fusion of the C and D rings, while the A/B ring junction adopts a trans configuration. The acetyl group is specifically attached at the 4'''-position of the terminal sugar residue, contributing significantly to the molecule's differential properties compared to its parent compound, digoxin [10]. The absolute configuration has been confirmed through X-ray crystallographic studies and nuclear magnetic resonance (NMR) spectroscopy, revealing precise spatial orientations essential for molecular recognition [2].
Table 1: Key Stereochemical Features of Beta-Acetyldigoxin
Stereochemical Characteristic | Value/Description | Significance |
---|---|---|
Defined Stereocenters | 21 of 21 | Absolute stereochemical control |
Optical Activity | [α]²⁰D +30.4° (c = 1.2 in ethanol) | Confirms chiral purity |
Glycosidic Linkages | β(1→4) for all sugar units | Maintains structural rigidity |
A/B Ring Junction | trans | Influences receptor binding |
C/D Ring Junction | cis | Critical for cardiotonic activity |
Acetyl Group Position | 4'''-O-acetyl | Determines metabolic stability |
The critical distinction between beta- and alpha-acetyldigoxin isomers resides in the positional orientation of the acetyl group on the sugar moiety. Beta-acetyldigoxin specifically contains the acetyl group at the 4'''-position of the terminal digitoxose sugar, whereas the alpha-isomer acetylation occurs at the 4''-position of the middle sugar unit. This positional isomerism significantly impacts physicochemical behaviors and biological activities [10]. Under alkaline conditions, beta-acetyldigoxin demonstrates greater stability against isomerization compared to its alpha counterpart, though both can undergo interconversion in basic environments [8]. Chromatographic analyses reveal distinct retention profiles: beta-acetyldigoxin typically elutes later than the alpha isomer in reversed-phase systems due to its slightly increased hydrophobicity imparted by the terminal acetylation [7] [10]. Nuclear Overhauser effect spectroscopy (NOESY) experiments confirm spatial proximity differences between protons adjacent to the acetylation site, providing NMR-based discrimination of these isomers [2].
Beta-acetyldigoxin exhibits markedly differential solubility across various solvents, critically influencing its analytical detection and pharmaceutical processing. It is practically insoluble in water (<0.1 mg/mL), sparingly soluble in methylene chloride (~5-10 mg/mL), and slightly soluble in 96% ethanol (1-5 mg/mL) [2]. The calculated partition coefficient (LogP) of approximately 2.00 indicates moderate lipophilicity, facilitating passive membrane permeability while retaining sufficient water solubility for biological distribution [10]. The acetyl group enhances lipid solubility compared to digoxin, contributing to its superior oral bioavailability through enhanced intestinal absorption [4] [9]. Solubility increases substantially in dimethyl sulfoxide (DMSO), making it the preferred solvent for stock solution preparation in experimental settings (>50 mg/mL) [8]. Temperature dependence follows a positive correlation, with solubility doubling approximately every 15°C increase in alcoholic solvents [2].
The optical rotation of beta-acetyldigoxin, measured as [α]²⁰D +30.4° (c = 1.2 in ethanol), serves as a critical identity parameter for distinguishing it from related cardenolides and assessing chiral purity [2] [9]. Spectroscopic characterization reveals distinctive fingerprints:
Crystallographic analysis reveals beta-acetyldigoxin crystallizes in the orthorhombic system with space group P2₁2₁2₁, featuring well-defined hydrogen bonding networks between sugar hydroxy groups and the lactone carbonyl oxygen. These interactions contribute to its relatively high melting point of 271-273°C, significantly above that of digoxin (decomp. ~230°C) [2]. Thermal gravimetric analysis (TGA) shows decomposition commencing immediately after melting, with 95% mass loss occurring by 350°C. Differential scanning calorimetry (DSC) thermograms display a single sharp endotherm corresponding to the melting transition, confirming polymorphic purity [7].
Forced degradation studies under ICH guidelines reveal specific vulnerabilities:
Table 2: Physicochemical Properties of Beta-Acetyldigoxin
Property | Value/Condition | Method/Reference |
---|---|---|
Molecular Formula | C₄₃H₆₆O₁₅ | Elemental Analysis [2] |
Molecular Weight | 822.98 g/mol | Mass Spectrometry [4] |
Melting Point | 271-273°C | Capillary Method [2] |
Density | 1.1139 g/cm³ (estimate) | Pycnometry [2] |
Refractive Index | 1.5940 (estimate) | Abbe Refractometer [2] |
pKa (Predicted) | 13.41±0.70 | Computational Analysis [2] |
Optical Rotation | [α]²⁰D +30.4° (c=1.2 in ethanol) | Polarimetry [2] |
LogP | 2.00 | Reversed-phase HPLC [10] |
Solubility in DMSO | >50 mg/mL | Experimental [8] |
The crystalline form demonstrates hygroscopic tendencies, requiring storage at -20°C in desiccated conditions to prevent hydrate formation. Under accelerated stability conditions (40°C/75% RH), the compound maintains >98% purity for 6 months when protected from light, confirming its solid-state robustness despite solution-phase vulnerabilities [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1